N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide
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Overview
Description
N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a pyridine ring, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide typically involves multiple steps, including the formation of the adamantane core, the introduction of the chlorinated and fluorinated phenyl group, and the attachment of the pyridine ring. Common synthetic routes may involve:
Formation of the Adamantane Core: This can be achieved through the hydrogenation of dicyclopentadiene.
Introduction of the Chlorinated and Fluorinated Phenyl Group: This step often involves halogenation reactions using reagents such as chlorine and fluorine sources.
Attachment of the Pyridine Ring: This can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide
- N-[(2-Fluorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide
- N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-3-YL)adamantane-1-carboxamide
Uniqueness
N-[(2-Chloro-6-fluorophenyl)methyl]-N-(pyridin-2-YL)adamantane-1-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the adamantane core and pyridine ring provides a distinctive structural framework that can lead to novel properties and applications.
Properties
Molecular Formula |
C23H24ClFN2O |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-pyridin-2-yladamantane-1-carboxamide |
InChI |
InChI=1S/C23H24ClFN2O/c24-19-4-3-5-20(25)18(19)14-27(21-6-1-2-7-26-21)22(28)23-11-15-8-16(12-23)10-17(9-15)13-23/h1-7,15-17H,8-14H2 |
InChI Key |
ZRJIQGIWLFAPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(CC4=C(C=CC=C4Cl)F)C5=CC=CC=N5 |
Origin of Product |
United States |
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